![molecular formula C13H16N4O2S B5326336 4-(4-methyl-1H-pyrazol-1-yl)-1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid](/img/structure/B5326336.png)
4-(4-methyl-1H-pyrazol-1-yl)-1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid
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Overview
Description
4-(4-methyl-1H-pyrazol-1-yl)-1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid is a chemical compound that has been of interest to the scientific community due to its potential use in various research applications. This compound is a piperidine derivative that has been synthesized through a specific method and has shown to have promising biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-(4-methyl-1H-pyrazol-1-yl)-1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid is not fully understood. However, it has been suggested that it may act by inhibiting specific enzymes or receptors that are involved in the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has promising biochemical and physiological effects. It has been shown to have anti-inflammatory properties and may also have anticancer properties. Additionally, it has been suggested that it may have neuroprotective effects and may be useful in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-methyl-1H-pyrazol-1-yl)-1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid in lab experiments include its potential use in the treatment of various diseases and its promising biochemical and physiological effects. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 4-(4-methyl-1H-pyrazol-1-yl)-1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid. These include further research into its mechanism of action, potential use in the treatment of neurological disorders, and potential side effects. Additionally, future studies may investigate the use of this compound in combination with other drugs or therapies to enhance its therapeutic potential.
Synthesis Methods
The synthesis of 4-(4-methyl-1H-pyrazol-1-yl)-1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid involves the reaction of 4-methyl-1H-pyrazole-1-carboxylic acid with 2-amino-4-(4-chlorophenyl)thiazole in the presence of triethylamine. This reaction leads to the formation of this compound in high yield.
Scientific Research Applications
The compound 4-(4-methyl-1H-pyrazol-1-yl)-1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid has been of interest to the scientific community due to its potential use in various research applications. It has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
4-(4-methylpyrazol-1-yl)-1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-10-8-15-17(9-10)13(11(18)19)2-5-16(6-3-13)12-14-4-7-20-12/h4,7-9H,2-3,5-6H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWIKZSTQLPGOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2(CCN(CC2)C3=NC=CS3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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